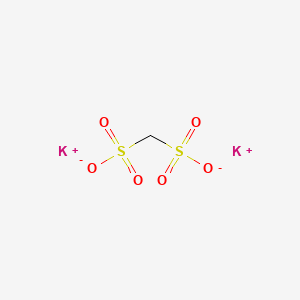

![molecular formula C12H19ClO3Si B1584940 Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- CAS No. 68128-25-6](/img/structure/B1584940.png)

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-

Overview

Description

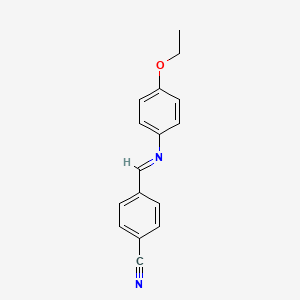

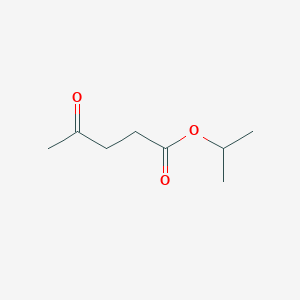

“Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-” is a chemical compound with the molecular formula C12H19ClO3Si . It is also known as silane-TEGMA. This compound is a colorless and transparent liquid that is widely used in various fields of research and industry.

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, trimethoxysilane compounds are generally synthesized through hydrolysis and copolycondensation reactions . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions .Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The 3D chemical structure image of this compound can be viewed interactively .Chemical Reactions Analysis

The hydrolysis reactions of trimethoxysilane compounds are second-order reactions . The rate constant of the PTMS was sensitive to the temperature . The phenyl was unfavorable while the vinyl was favorable to the hydrolysis reaction .Physical And Chemical Properties Analysis

The molecular weight of “Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-” is 274.81596 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

-

Direct Synthesis and Applications of Solid Silylzinc Reagents

- Summary of Application : Organosilanes are used to develop milder and more practical synthetic methods. Silylzinc reagents, which are typically the most functional group tolerant, are notoriously difficult to synthesize because they are obtained by a pyrophoric reaction of silyllithium .

- Methods of Application : A synthetic method that can avoid silyllithium and involves a direct synthesis of silylzinc reagents from silyl halides is arguably the simplest and most economical strategy .

- Results or Outcomes : The significance of these reagents in cross-coupling of various free alkyl/aryl/alkenyl carboxylic acids with broader functional group tolerance and API derivatives has been demonstrated .

-

Applications of Silica-Based Nanoparticles

- Summary of Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Methods of Application : These nanoparticles are fabricated and functionalized for different applications .

- Results or Outcomes : They have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Silane Coupling Agents in Polymer Composites and Coatings

- Summary of Application : Silane coupling agents are used to enhance interfacial adhesive strength, water treatment, polymer composites, and coatings, making them valuable for multi-materialization .

- Methods of Application : The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .

- Results or Outcomes : The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

-

Anti-Corrosive Applications of Silane/Acrylate-Based Hybrid Polymer Coating

- Summary of Application : Silane/acrylate hybrid coating system is introduced through sol–gel technique for anti-corrosive application .

- Methods of Application : 3-Aminopropyl trimethoxysilane (APTMS) was modified using glycidyl methacrylate (GMA) to obtain hybrid polysiloxane networks .

- Results or Outcomes : The precursor AG modified with methyl methacrylate (MMA), having the value of –8.049 mm/year, was found to be more anti-corrosive among all the hybrid coatings .

-

Amino-Silanized Surfaces in Laboratories and Industrial Processes

- Summary of Application : Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength and organic polymers .

- Methods of Application : Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .

- Results or Outcomes : The synergistic effect of a chemical bonding and physical interaction can result in satisfactory bond properties at the interface .

Safety And Hazards

properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]ethyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLWRXMELRWXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=C(C=C1)CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071126 | |

| Record name | (2-(3(Or4)-(chloromethyl)phenyl)ethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- | |

CAS RN |

68128-25-6 | |

| Record name | Benzene, 1-(chloromethyl)-3(or 4)-(2-(trimethoxysilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-3(or 4)-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-(3(Or4)-(chloromethyl)phenyl)ethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[3(or4)-(chloromethyl)phenyl]ethyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)